molecular formula C20H25ClN2O4S B2654778 methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1207336-52-4

methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2654778
CAS No.: 1207336-52-4
M. Wt: 424.94
InChI Key: AGWAKNQMLUPMHS-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural attributes include:

  • Substituents: 4-Methoxybenzamido group at position 2: Enhances lipophilicity and may influence receptor binding. Methyl ester at position 3: Modifies solubility and metabolic stability.
  • Hydrochloride salt: Improves aqueous solubility for bioavailability in drug formulations.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry, possibly as kinase inhibitors or protease modulators .

Properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S.ClH/c1-12(2)22-10-9-15-16(11-22)27-19(17(15)20(24)26-4)21-18(23)13-5-7-14(25-3)8-6-13;/h5-8,12H,9-11H2,1-4H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWAKNQMLUPMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thieno[2,3-c]pyridine core, followed by functionalization to introduce the methoxybenzamido and propan-2-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Derivatives

The following compounds share structural or synthetic similarities with the target molecule:

Structural and Functional Insights

Core Heterocyclic Systems
  • Thieno[2,3-c]pyridine (Target): Combines electron-rich thiophene with a pyridine ring, enabling π-π stacking and hydrogen bonding. This core is less common in the literature compared to thiazolo- or pyrimidinone-based systems .
  • Thiazolo[3,2-a]pyrimidine (11a) : Features a sulfur-containing thiazole ring fused to pyrimidine, offering distinct electronic properties and binding modes .
Substituent Effects
  • 4-Methoxybenzamido vs. 4-Phenoxybenzamido: The methoxy group (electron-donating) may enhance solubility compared to the bulkier phenoxy group in the ethyl analog (), which could improve metabolic stability .
  • Methyl vs.
  • Isopropyl Group : Shared with the ethyl analog (), this group likely reduces conformational flexibility, possibly enhancing target selectivity.

Physicochemical Properties

  • Melting Points : Analogs with rigid fused-ring systems (e.g., 11a, 11b, 11) show higher melting points (213–269°C), suggesting the target compound may similarly exhibit high thermal stability .
  • Solubility : The hydrochloride salt form (shared with ’s analog) implies improved aqueous solubility compared to neutral heterocycles like 11a or 11b .

Research Implications and Gaps

  • Structural Characterization : SHELX programs () are widely used for crystallographic refinement, making them critical for resolving the target compound’s 3D structure .
  • Synthetic Optimization : Adapting microwave-assisted methods () or reflux protocols () could streamline the target compound’s synthesis .

Biological Activity

Methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential pharmaceutical applications. Its thieno[2,3-c]pyridine core suggests significant biological activity due to the presence of sulfur and nitrogen heteroatoms, which are known to interact with various biological targets.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine structure along with a methoxybenzamido group. This structural complexity is indicative of its potential interactions within biological systems.

PropertyValue
Molecular FormulaC17H20ClN3O3S
Molecular Weight373.88 g/mol
CAS Number720720-96-7
Boiling PointNot available
SolubilityHigh in polar solvents
Log P (octanol-water)0.47

Antimicrobial and Antiviral Properties

Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial and antiviral activities. For example, compounds within this class have been shown to inhibit the growth of various bacterial strains and viruses. Specific studies have demonstrated that derivatives similar to this compound possess potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thieno[2,3-c]pyridine derivatives have also been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating conditions like arthritis .

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the efficacy of various thieno[2,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Case Study on Anti-inflammatory Activity : Another research focused on the anti-inflammatory effects of thieno[2,3-c]pyridines in animal models of arthritis. The compound significantly reduced swelling and pain indicators in treated groups compared to controls .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or viral replication.
  • Modulation of Immune Response : It could modulate immune responses by affecting cytokine production.

Predictive Models

Utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances), researchers can hypothesize potential biological activities based on the compound's structure. These models suggest possible interactions with various biological targets which can guide further experimental validation .

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